molecular formula C16H20O4 B14619053 Dipropyl benzylidenepropanedioate CAS No. 59832-48-3

Dipropyl benzylidenepropanedioate

Cat. No.: B14619053
CAS No.: 59832-48-3
M. Wt: 276.33 g/mol
InChI Key: CFJDARMOGUDHBG-UHFFFAOYSA-N
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Description

Dipropyl benzylidenepropanedioate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl benzylidenepropanedioate typically involves the esterification of benzylidenepropanedioic acid with propanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dipropyl benzylidenepropanedioate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Dipropyl benzylidenepropanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dipropyl benzylidenepropanedioate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Dipropyl disulfide
  • Dipropyl trisulfide
  • Methyl propyl trisulfide

Uniqueness

Dipropyl benzylidenepropanedioate is unique due to its combination of aromatic and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical characteristics.

Properties

CAS No.

59832-48-3

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

dipropyl 2-benzylidenepropanedioate

InChI

InChI=1S/C16H20O4/c1-3-10-19-15(17)14(16(18)20-11-4-2)12-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3

InChI Key

CFJDARMOGUDHBG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCCC

Origin of Product

United States

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